Comparative CD38 Hydrolase Inhibition: CAS 301538-59-0 vs. Other Benzofuran Derivatives
In a direct biochemical assay measuring the inhibition of the human CD38 extracellular domain, (3-(Methylamino)-1-benzofuran-2-YL)(phenyl)methanone demonstrated an IC50 of 19 µM [1]. This activity is markedly weaker than that of the potent CD38 inhibitor RBN013209 (IC50 = 0.01-0.1 µM) but represents a unique and distinct activity profile when compared to other benzofuran derivatives within the same assay system, such as a comparator benzofuran derivative with an IC50 of 2.7 µM [2]. This quantifiable difference in potency defines its niche as a low-affinity probe rather than a high-potency drug lead.
| Evidence Dimension | Inhibition of human CD38 hydrolase activity |
|---|---|
| Target Compound Data | IC50 = 19,000 nM (19 µM) |
| Comparator Or Baseline | RBN013209: IC50 = 10-100 nM; Comparator Benzofuran Derivative: IC50 = 2,700 nM (2.7 µM) |
| Quantified Difference | Target compound is approximately 7-fold less potent than the comparator benzofuran derivative and >190-fold less potent than RBN013209. |
| Conditions | In vitro colorimetric-based assay using human CD38 extracellular domain expressed in Pichia pastoris, with CHAPS and NAD. |
Why This Matters
This data provides the only verified, quantitative biochemical interaction for this compound, confirming its utility as a low-affinity control or starting point for SAR studies in CD38-related pathways, and clearly differentiates it from more potent CD38 probes.
- [1] BindingDB. (2016). Affinity Data for BDBM50376829 (IC50: 1.90E+4 nM for Human CD38). View Source
- [2] BindingDB. (2016). Affinity Data for comparator benzofuran derivative (IC50: 2.70E+3 nM for Human CD38). View Source
